molecular formula C17H20N4O2 B12899681 Imidazo(1,2-a)pyrimidine-6-carboxamide, 1,2,3,5-tetrahydro-N-butyl-5-oxo-1-phenyl- CAS No. 141234-25-5

Imidazo(1,2-a)pyrimidine-6-carboxamide, 1,2,3,5-tetrahydro-N-butyl-5-oxo-1-phenyl-

Cat. No.: B12899681
CAS No.: 141234-25-5
M. Wt: 312.37 g/mol
InChI Key: CDICWFQTSBUXPO-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)pyrimidine-6-carboxamide, 1,2,3,5-tetrahydro-N-butyl-5-oxo-1-phenyl- is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo(1,2-a)pyrimidine-6-carboxamide, 1,2,3,5-tetrahydro-N-butyl-5-oxo-1-phenyl- can be achieved through various synthetic methodologies. Common approaches include multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . These methods often involve the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions: Imidazo(1,2-a)pyrimidine-6-carboxamide, 1,2,3,5-tetrahydro-N-butyl-5-oxo-1-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .

Mechanism of Action

The mechanism of action of imidazo(1,2-a)pyrimidine-6-carboxamide, 1,2,3,5-tetrahydro-N-butyl-5-oxo-1-phenyl- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.

Properties

CAS No.

141234-25-5

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

N-butyl-5-oxo-1-phenyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C17H20N4O2/c1-2-3-9-18-15(22)14-12-19-17-20(10-11-21(17)16(14)23)13-7-5-4-6-8-13/h4-8,12H,2-3,9-11H2,1H3,(H,18,22)

InChI Key

CDICWFQTSBUXPO-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CN=C2N(CCN2C1=O)C3=CC=CC=C3

Origin of Product

United States

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